Dimethylcurcumin

Vue d'ensemble

Description

La diméthoxycurcumine est un analogue synthétique de la curcumine, un composé naturel présent dans le curcumaLa diméthoxycurcumine se caractérise par la présence de groupes méthoxy sur les cycles aromatiques, ce qui améliore sa stabilité métabolique par rapport à la curcumine . Ce composé a retenu l'attention en raison de ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La diméthoxycurcumine peut être synthétisée par différentes voies de synthèse. Une méthode courante implique la condensation de la vanilline avec l'acétone en présence d'une base, suivie d'une méthylation du produit résultant . Les conditions de réaction comprennent généralement l'utilisation d'une base forte telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, et l'étape de méthylation est souvent réalisée à l'aide d'iodure de méthyle ou de sulfate de diméthyle .

Méthodes de production industrielle : La production industrielle de diméthoxycurcumine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie . L'évolutivité du processus de synthèse le rend réalisable pour la production commerciale et l'application dans diverses industries.

Analyse Des Réactions Chimiques

Types de réactions : La diméthoxycurcumine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes, les agents alkylants et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la diméthoxycurcumine, chacun ayant des propriétés chimiques et biologiques uniques .

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le mécanisme d'action de la diméthoxycurcumine implique plusieurs cibles moléculaires et voies :

Stress oxydatif : La diméthoxycurcumine exerce ses effets en modulant le stress oxydatif et en améliorant l'activité des enzymes antioxydantes.

Voies inflammatoires : Elle inhibe l'activation du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.

Transduction du signal : Elle module diverses voies de signalisation, notamment les voies de la kinase de protéines activée par les mitogènes (MAPK) et de la phosphatidylinositol 3-kinase (PI3K)/Akt.

Applications De Recherche Scientifique

Introduction to Dimethylcurcumin

This compound (DiMC) is a synthetic derivative of curcumin, renowned for its enhanced bioavailability and therapeutic potential compared to its parent compound. This compound has garnered significant attention in the scientific community due to its diverse applications, particularly in oncology, where it exhibits promising anticancer properties. The following sections will explore the various applications of this compound, focusing on its mechanisms of action, pharmacokinetics, and case studies that illustrate its efficacy.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various types of cancer. Its mechanisms include:

- Induction of Apoptosis : DiMC has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors. For instance, studies indicate that DiMC can significantly inhibit the proliferation of breast cancer cells (MCF-7) and induce cell cycle arrest .

- Inhibition of Tumor Growth : In vivo studies demonstrated that DiMC effectively reduced tumor volume in models bearing human breast cancer when compared to curcumin. Notably, lower doses of DiMC resulted in greater tumor reduction than higher doses of curcumin .

- Targeting Androgen Receptors : DiMC enhances androgen receptor degradation, making it a potential treatment for prostate cancer. It has shown efficacy against castration-resistant prostate cancer by inhibiting cell proliferation and promoting apoptosis .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that are beneficial in treating conditions such as rheumatoid arthritis (RA). Research indicates that encapsulated DiMC can regulate inflammatory responses in active RA patients, addressing the challenges posed by curcumin's low solubility and rapid elimination .

Neuroprotective Effects

Emerging studies suggest that DiMC may offer neuroprotective benefits. Its antioxidant properties help mitigate oxidative stress, which is implicated in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

Cardiovascular Health

This compound has also been investigated for its cardiovascular protective effects. By modulating lipid profiles and reducing inflammation, DiMC may contribute to improved heart health and reduced risk factors associated with cardiovascular diseases .

Pharmacokinetics

This compound demonstrates superior pharmacokinetic properties compared to curcumin:

- Enhanced Bioavailability : The methylation process improves the stability and absorption of DiMC, leading to higher systemic availability after administration .

- Metabolic Stability : Studies reveal that DiMC is more resistant to phase II metabolism than curcumin, allowing it to remain active longer within the body .

The following table summarizes key pharmacokinetic characteristics:

| Characteristic | Curcumin | This compound |

|---|---|---|

| Bioavailability | Low | High |

| Metabolic Stability | Low | High |

| Clearance Rate | Faster | Slower |

| Induction of Apoptosis | Moderate | Strong |

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that DiMC not only induced cytotoxicity but also increased reactive oxygen species (ROS) levels, leading to enhanced pro-oxidative effects similar to curcumin but with greater potency .

Case Study 2: Prostate Cancer Management

In research focusing on prostate cancer, DiMC was found to significantly reduce tumor growth in xenograft models. The compound's ability to enhance androgen receptor degradation was crucial for its effectiveness against castration-resistant variants .

Case Study 3: Rheumatoid Arthritis

A clinical trial involving active RA patients demonstrated that liposomal formulations of this compound effectively regulated inflammatory markers and improved patient outcomes by overcoming the limitations associated with traditional curcumin therapies .

Mécanisme D'action

The mechanism of action of dimethoxycurcumin involves multiple molecular targets and pathways:

Oxidative Stress: Dimethoxycurcumin exerts its effects by modulating oxidative stress and enhancing the activity of antioxidant enzymes.

Inflammatory Pathways: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Signal Transduction: It modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

Comparaison Avec Des Composés Similaires

La diméthoxycurcumine est comparée à d'autres analogues de la curcumine tels que :

Curcumine : Le composé parent avec des activités biologiques bien documentées mais limitées par une mauvaise biodisponibilité et une stabilité métabolique.

Démethoxycurcumine : Manque un groupe méthoxy et présente des activités biologiques similaires mais légèrement différentes.

Bisdémethoxycurcumine : Manque les deux groupes méthoxy et a des propriétés chimiques et biologiques distinctes.

Tétrahydrocurcumine : Un dérivé réduit avec une stabilité accrue et des activités biologiques différentes.

Unicité de la diméthoxycurcumine : La diméthoxycurcumine se distingue par sa stabilité métabolique et sa biodisponibilité accrues par rapport à la curcumine. Sa structure chimique unique permet une meilleure interaction avec les cibles biologiques, ce qui en fait un candidat prometteur pour des applications thérapeutiques.

Activité Biologique

Dimethylcurcumin (DMC), a synthetic derivative of curcumin, has gained attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and clinical implications.

Chemical Structure and Synthesis

This compound is characterized by the addition of two methyl groups at specific positions on the curcumin molecule. This modification enhances its stability and biological activity compared to natural curcumin. The synthesis of DMC typically involves the methylation of curcumin's hydroxyl groups, resulting in improved solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

- Breast Cancer : DMC has shown enhanced cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Studies suggest that DMC induces apoptosis through mitochondrial pathways and autophagy mechanisms .

- Colon Cancer : In HCT-116 colon cancer cells, DMC demonstrated potent growth inhibition with an IC50 value of approximately 3.1 μM .

- Lung Cancer : The A549 lung cancer cell line also responded positively to DMC treatment, showcasing its broad-spectrum anticancer potential .

The mechanisms underlying the anticancer effects of this compound include:

- Reactive Oxygen Species (ROS) Production : DMC promotes ROS generation, leading to oxidative stress that triggers apoptosis in cancer cells .

- Androgen Receptor Degradation : As a novel anti-androgen, DMC enhances the degradation of androgen receptors, which is particularly relevant in prostate cancer treatment .

- Inhibition of NF-κB : DMC inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This effect is mediated through covalent adduction to IKKβ, an upstream kinase .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties:

- NF-κB Inhibition : In RAW264.7 macrophage cells, DMC significantly inhibited NF-κB activation with an IC50 value lower than that of curcumin, indicating its potential as an anti-inflammatory agent .

- Cyclooxygenase-2 (COX-2) Expression : While less potent than curcumin in inhibiting COX-2 expression, DMC still demonstrates anti-inflammatory effects at higher concentrations .

Case Studies

Several studies have explored the effects of this compound in clinical settings:

- Prostate Cancer Study : A clinical trial involving patients with castrate-recurrent prostate cancer showed that DMC (ASC-J9) effectively reduced tumor size and improved patient outcomes by targeting androgen receptor pathways .

- Breast Cancer Models : In vivo studies using mouse models indicated that DMC administration led to significant tumor regression in breast cancer xenografts, supporting its therapeutic potential .

Comparative Analysis of Biological Activities

| Activity Type | This compound | Curcumin | Notes |

|---|---|---|---|

| Anticancer Activity | High | Moderate | Enhanced ROS production and apoptosis induction |

| Anti-inflammatory | Moderate | High | Effective but requires higher doses than curcumin |

| Androgen Receptor Degradation | High | Not Applicable | Novel mechanism for prostate cancer treatment |

Propriétés

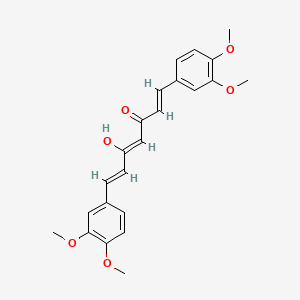

IUPAC Name |

1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ASC-J9 and how does it exert its effects?

A1: ASC-J9 primarily targets the androgen receptor (AR) [, , , , , , , , , , , , , ]. Unlike traditional anti-androgens that compete with androgens for AR binding, ASC-J9 enhances AR degradation [, , ]. This leads to the downregulation of AR signaling pathways, impacting various downstream processes involved in prostate cancer, BPH, and other AR-related diseases [, , , , , , , , , , , , , ].

Q2: How does ASC-J9's mechanism of action differ from that of traditional anti-androgens like Casodex or MDV3100?

A2: Unlike Casodex or MDV3100, which antagonize AR by competing with androgens, ASC-J9 enhances AR degradation, leading to a more profound suppression of AR signaling [, ]. Studies have shown that Casodex and MDV3100 can actually promote prostate cancer metastasis through alternative pathways, whereas ASC-J9 demonstrates anti-metastatic properties [, , ].

Q3: What are the downstream effects of ASC-J9 mediated AR degradation?

A3: ASC-J9's action on AR leads to a cascade of downstream effects, including:

- Inhibition of prostate cancer cell growth and metastasis [, , , , , , ]

- Suppression of prostate stromal cell growth in BPH [, ]

- Reduction of bladder cancer progression []

- Modulation of inflammatory responses in various diseases [, , , , , ]

- Accelerated cutaneous wound healing []

- Enhanced T-cell reconstitution and bone marrow transplant grafting efficacy []

Q4: What is the molecular formula, weight, and spectroscopic data of ASC-J9?

A4: ASC-J9 (Dimethylcurcumin) has the following characteristics:

Q5: Is there information available on the material compatibility and stability of ASC-J9 under various conditions?

A5: While the provided research focuses on the biological effects of ASC-J9, limited information is available regarding its material compatibility and stability under various conditions beyond its solubility in different solvents for experimental use [, , ]. Further research is needed to explore these aspects.

Q6: Does ASC-J9 possess any catalytic properties or have applications in catalysis?

A6: The provided research primarily focuses on the biological activities and therapeutic potential of ASC-J9. There is no mention of catalytic properties or applications in the context of these studies.

Q7: Has computational chemistry been used to study ASC-J9?

A7: The provided research focuses mainly on in vitro and in vivo studies. While it mentions the synthesis and structure-activity relationships of ASC-J9 and its analogues, it doesn't delve into specific computational chemistry studies or QSAR models [, ].

Q8: What is known about the stability and formulation strategies for ASC-J9?

A8: While the provided research doesn't specifically address the stability of ASC-J9 under various conditions, it highlights the compound's poor bioavailability when administered alone []. Research suggests that consuming curcuminoids as part of a turmeric matrix, such as in fresh or powdered turmeric, significantly enhances bioavailability compared to isolated curcumin powder []. This suggests that the natural matrix and co-presence of other turmeric compounds might offer stabilizing and bioavailability-enhancing effects.

Q9: Are there any specific formulation strategies being explored to improve ASC-J9's stability, solubility, or bioavailability?

A9: Although the research doesn't mention specific formulation strategies for ASC-J9, one study describes the synthesis of ethylene-carbonate-linked L-valine derivatives of 4,4-Dimethylcurcumin to improve its solubility and potentially enhance cellular uptake and anticancer activity []. This approach might be applicable to ASC-J9 as well. Another study used an electrospun scaffold loaded with ASC-J9 for wound healing, suggesting a potential delivery system for localized application [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.